
2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide
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Overview
Description
2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of an ethoxybenzoyl group attached to a hydrazinecarbothioamide backbone
Preparation Methods
The synthesis of 2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide typically involves the reaction of 4-ethoxybenzoyl chloride with N-methylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as chloroform or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest that this compound may have pharmacological effects, making it a candidate for drug development and medicinal chemistry research.
Mechanism of Action
The mechanism of action of 2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction .
Comparison with Similar Compounds
Similar compounds to 2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide include other hydrazinecarbothioamides and benzoyl derivatives. For example:
2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide: This compound has a similar structure but with an ethyl group instead of a methyl group, which may result in different chemical and biological properties.
4-ethoxybenzoyl chloride: A precursor in the synthesis of this compound, it is used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2O2S, with a molecular weight of 238.31 g/mol. The compound features a hydrazinecarbothioamide moiety linked to an ethoxybenzoyl group, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxybenzoyl chloride with N-methylhydrazinecarbothioamide under controlled conditions. The following steps outline a general synthetic route:
- Preparation of 4-Ethoxybenzoic Acid : This is achieved by esterification of 4-ethoxybenzoic acid with thionyl chloride.
- Formation of the Hydrazone : The hydrazone is formed by reacting the intermediate with N-methylhydrazine.
- Thioamide Formation : The final step involves converting the hydrazone to the thioamide using thiophosgene or similar reagents.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
This data indicates that the compound could be a promising candidate for developing new antimicrobial agents.
Antitumor Activity
In vitro studies have also indicated that this compound possesses antitumor activity. Research has shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that it may interfere with critical cellular processes in cancer cells.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in target cells, leading to apoptosis.
- Interaction with DNA : Preliminary studies suggest potential interactions with DNA, which may contribute to its antitumor effects.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of hydrazinecarbothioamides, including our compound. Results indicated a significant reduction in bacterial viability at low concentrations, supporting its potential as a therapeutic agent against resistant strains . -
Antitumor Activity Assessment :
In another investigation detailed in Cancer Letters, researchers reported that treatment with this compound led to a marked decrease in tumor size in xenograft models, providing evidence for its in vivo efficacy .
Properties
IUPAC Name |
1-[(4-ethoxybenzoyl)amino]-3-methylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-3-16-9-6-4-8(5-7-9)10(15)13-14-11(17)12-2/h4-7H,3H2,1-2H3,(H,13,15)(H2,12,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUWDCUREOBXQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NNC(=S)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.